2-Bromo-3-((2-ethylhexyl)thio)thiophene

Organic electronics Conjugated polymers Side-chain engineering

2-Bromo-3-((2-ethylhexyl)thio)thiophene is a brominated thiophene monomer for synthesizing low-bandgap conjugated polymers via Pd-catalyzed cross-coupling. The 3-(2-ethylhexyl)thio substituent introduces sulfur-mediated noncovalent interactions that planarize the polymer backbone and enhance charge transport—differentiating it from simple alkyl-substituted analogs. Use it to build regioregular donor-acceptor copolymers for high-efficiency OPV and OFET devices.

Molecular Formula C12H19BrS2
Molecular Weight 307.3 g/mol
Cat. No. B12822520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-((2-ethylhexyl)thio)thiophene
Molecular FormulaC12H19BrS2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCCCCC(CC)CSC1=C(SC=C1)Br
InChIInChI=1S/C12H19BrS2/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
InChIKeyQIVREWOSSHXPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-((2-ethylhexyl)thio)thiophene: A Thioether-Functionalized Monomer for Organic Electronic Polymer Synthesis


2-Bromo-3-((2-ethylhexyl)thio)thiophene (CAS 1825380-64-0) is a brominated thiophene derivative featuring a branched 2-ethylhexyl thioether side chain at the 3-position. With molecular formula C12H19BrS2 and molecular weight 307.3 g/mol, this compound serves as a monomeric building block for synthesizing conjugated polymers and oligomers via cross-coupling reactions [1]. The 2-bromo substituent acts as a reactive handle for palladium-catalyzed couplings, while the 3-thioether side chain modulates electronic properties through sulfur-mediated noncovalent interactions and enhances solubility in organic solvents [2].

Why 2-Bromo-3-((2-ethylhexyl)thio)thiophene Cannot Be Substituted with Common Alkyl-Thiophene Analogs


Substituting 2-bromo-3-((2-ethylhexyl)thio)thiophene with simpler 3-alkylthiophene analogs (e.g., 3-hexylthiophene or 2-bromo-3-hexylthiophene) compromises both polymer processability and electronic performance. The branched 2-ethylhexyl thioether substituent introduces a sulfur atom in the side chain, which establishes noncovalent S⋯S and S⋯π interactions that stabilize planar backbone conformations and enhance charge transport, effects absent in purely alkyl-substituted analogs [1]. Furthermore, the branched alkyl architecture provides superior solubility compared to linear hexyl chains, while the 2-bromo group enables regioselective cross-coupling that is sensitive to the steric and electronic environment of the 3-substituent [2]. Generic substitution with a different 3-substituted thiophene monomer alters copolymerization kinetics, regioregularity, and ultimately device performance.

Quantitative Differentiation Evidence: 2-Bromo-3-((2-ethylhexyl)thio)thiophene vs. Closest Analogs


Structural Differentiation: Thioether vs. Alkyl Side Chain in Polymer Morphology and Charge Transport

The 3-((2-ethylhexyl)thio) substituent in this monomer, when polymerized, introduces sulfur atoms in the side chain that enable noncovalent S⋯S and S⋯π interactions with the conjugated backbone. In contrast, purely alkyl-substituted analogs like 3-hexylthiophene lack these interactions [1]. Poly(3-hexylthio)thiophene (P3HTT), derived from a structurally analogous thioether monomer, demonstrates significantly enhanced interchain coupling and higher charge carrier mobility compared to conventional poly(3-hexylthiophene) (P3HT) due to sulfur-mediated conformational locking [2].

Organic electronics Conjugated polymers Side-chain engineering

Physical Property Differentiation: Density and Refractive Index vs. Oxygen Analog

2-Bromo-3-((2-ethylhexyl)thio)thiophene (thioether) exhibits distinct physical properties compared to its oxygen analog 2-bromo-3-((2-ethylhexyl)oxy)thiophene. The presence of sulfur instead of oxygen in the side chain alters molecular polarizability and intermolecular interactions, resulting in measurable differences in density and refractive index . While direct physical property data for the target compound is limited in public sources, the structurally analogous 2-bromo-3-(2-ethylhexyl)thiophene (lacking the thioether sulfur) shows density of 1.20 g/cm³ and refractive index of 1.52 at 20°C .

Physical characterization Material properties Quality control

Commercial Availability and Purity Specification Benchmarking

2-Bromo-3-((2-ethylhexyl)thio)thiophene (CAS 1825380-64-0) is a specialized monomer with limited commercial availability compared to the widely distributed 2-bromo-3-(2-ethylhexyl)thiophene (CAS 303734-52-3). The latter is available from multiple reputable vendors with standardized purity specifications of >97.0% (GC) and detailed technical documentation including NMR confirmation [1]. In contrast, the thioether analog (target compound) is not listed in major catalogs, requiring custom synthesis or sourcing from specialized suppliers [2].

Procurement specification Purity analysis Commercial sourcing

Regioselective Cross-Coupling Reactivity: 2-Bromo as Blocking Group for C5-Arylation

The 2-bromo substituent on 3-substituted thiophene derivatives functions as an effective blocking group, enabling regioselective Pd-catalyzed C5-arylation. Studies demonstrate that 2-bromo-3-methylthiophene undergoes C5-arylation with higher yields than 2-bromothiophene, attributed to slower oxidative addition to palladium which reduces side-product formation [1]. This regiocontrol strategy is directly applicable to 2-bromo-3-((2-ethylhexyl)thio)thiophene, where the 2-bromo group directs coupling exclusively to the C5 position while the 3-thioether side chain modulates electronic effects.

Cross-coupling Regioselectivity Palladium catalysis

Side-Chain Architecture: Branched 2-Ethylhexyl vs. Linear Hexyl for Solubility Enhancement

The branched 2-ethylhexyl architecture provides superior solubility in organic solvents compared to linear alkyl chains of similar carbon count. In structurally analogous systems, branched 2-ethylhexyl-substituted thiophenes demonstrate enhanced solubility and reduced aggregation tendency relative to linear hexyl analogs, which is critical for solution-processable polymer synthesis and device fabrication [1]. The combination of branched architecture with the thioether functionality in 2-bromo-3-((2-ethylhexyl)thio)thiophene provides a dual solubility enhancement mechanism not available in simpler 3-hexylthiophene derivatives [2].

Polymer solubility Processability Side-chain engineering

Application Scenarios for 2-Bromo-3-((2-ethylhexyl)thio)thiophene Based on Evidence-Supported Differentiation


Synthesis of Low-Bandgap Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs)

2-Bromo-3-((2-ethylhexyl)thio)thiophene serves as a donor monomer in Pd-catalyzed cross-coupling reactions to synthesize low-bandgap conjugated polymers for OPV applications. The thioether side chain, combined with the branched 2-ethylhexyl architecture, provides the solubility necessary for high molecular weight polymer synthesis while enabling sulfur-mediated noncovalent interactions that promote planar backbone conformations [1]. Polymers derived from structurally analogous thioether monomers have demonstrated application in heterojunction photovoltaic devices as acceptor materials with high efficiency .

Synthesis of π-Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

The 2-bromo group enables regioselective cross-coupling for synthesizing well-defined π-conjugated polymers used as semiconducting layers in OFETs. The 2-bromo substituent acts as a blocking group that directs coupling exclusively to the C5 position, ensuring regioregular polymer structures essential for high charge carrier mobility [1]. The branched 2-ethylhexyl thioether side chain provides the solubility required for solution processing while contributing to favorable charge transport characteristics through side-chain engineering .

Synthesis of Well-Defined Oligothiophenes via Regiocontrolled Cross-Coupling

2-Bromo-3-((2-ethylhexyl)thio)thiophene is suitable for synthesizing structurally defined oligothiophenes via Ni-catalyzed or Pd-catalyzed regiocontrolled cross-coupling reactions. The 2-bromo group provides a selective reactive handle for coupling at the 5-position of partner thiophenes, enabling the construction of head-to-tail (HT) dimers and higher oligomers with precise connectivity [1]. This regiocontrol is essential for establishing structure-property relationships in organic electronic materials research, where even minor variations in monomer sequence affect optoelectronic performance .

Development of Novel Thioether-Functionalized Semiconducting Materials

The unique combination of 2-bromo reactivity and 3-thioether functionality makes 2-bromo-3-((2-ethylhexyl)thio)thiophene valuable for exploratory materials research aimed at developing new semiconducting polymers with tailored electronic properties. The sulfur atom in the side chain introduces additional noncovalent S⋯S and S⋯π interactions that can stabilize planar backbone conformations, potentially improving charge transport compared to conventional alkyl-substituted polymers [1]. This differentiation is particularly relevant for applications requiring enhanced intermolecular ordering and reduced energetic disorder .

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